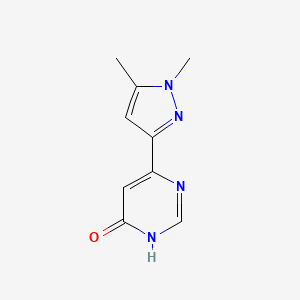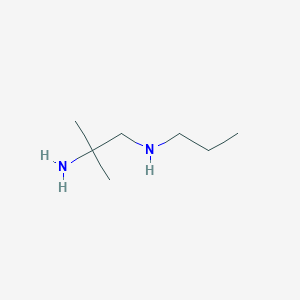
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms It is a derivative of thiomorpholine, which is a thio analog of morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the reaction of 2-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, continuous processing methods are often employed to produce this compound efficiently. For example, a highly energetic double conjugate addition of ethanolamine to divinylsulfone can be used to prepare intermediates like 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiomorpholine derivatives .
Scientific Research Applications
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropyrimidin-4-yl)morpholine: This compound is similar in structure but lacks the sulfur atom present in thiomorpholine.
Thiomorpholine: A thio analog of morpholine, containing sulfur and nitrogen atoms.
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: An intermediate in the synthesis of the target compound
Uniqueness
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClN3O2S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10ClN3O2S/c9-8-10-2-1-7(11-8)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2 |
InChI Key |
NTSWPKZYZFEZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)









